molecular formula C7H4FN3O2 B11768162 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one

7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B11768162
M. Wt: 181.12 g/mol
InChI Key: JETXHQCWKRLSAJ-UHFFFAOYSA-N
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Description

7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that contains a triazine ring fused with a benzene ring. The presence of a fluorine atom and a hydroxyl group on the triazine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one typically involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . The reaction conditions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety and efficiency on a larger scale.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the fluorine atom could yield various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group on the triazine ring differentiates it from other similar compounds .

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

7-fluoro-3-hydroxy-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C7H4FN3O2/c8-4-1-2-5-6(3-4)9-10-11(13)7(5)12/h1-3,13H

InChI Key

JETXHQCWKRLSAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=NN(C2=O)O

Origin of Product

United States

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